7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (hereafter referred to as the tert-butyl compound) is a triazolopyrimidine derivative characterized by a bulky tert-butyl group at position 7 and a methyl group at position 2.
Properties
IUPAC Name |
7-tert-butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-6-12-10-13-7(9(16)17)5-8(11(2,3)4)15(10)14-6/h5H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHONFBDHGEDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=N1)C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and high-throughput screening methods can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the triazolo-pyrimidine structure can enhance cytotoxicity against various cancer cell lines. The specific application of 7-tert-butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid in this context is still under investigation but shows promise based on related compounds .
2. Antimicrobial Properties
The compound has demonstrated potential as an antimicrobial agent. Similar triazolo derivatives have been reported to inhibit the growth of bacteria and fungi, suggesting that this compound could possess similar properties .
Biochemical Research Applications
3. Enzyme Inhibition Studies
The structural characteristics of this compound make it a candidate for enzyme inhibition studies. Compounds with a triazole ring are known to interact with various enzymes involved in metabolic pathways. This makes them valuable in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .
4. Proteomics Research
This compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its unique structure allows it to participate in various biochemical assays designed to elucidate protein behavior in biological systems .
Case Studies
Mechanism of Action
The mechanism of action of 7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of immune responses .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl compound’s key structural features are compared to similar triazolopyrimidine derivatives below:
*Note: A related compound, 7-tert-Butyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one, has the formula C₉H₁₂N₄O (MW 192.22) . † lists conflicting molecular formula data; further verification is required.
Key Observations :
- Polarity : Carboxylic acid groups increase water solubility, whereas oxo derivatives (e.g., 7-oxo compound) may exhibit higher polarity but lower bioavailability.
- Electron Effects : Fluorophenyl substituents (e.g., in ) introduce electronegativity, favoring interactions with aromatic protein residues.
Critical Analysis of Conflicting Data
- Discrepancy : The molecular formula listed for 7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (C₉H₈BrCl) conflicts with its IUPAC name. This may reflect an error in data entry or misassignment of CAS numbers. Independent verification is advised.
Biological Activity
7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H14N4O2
- Molecular Weight : 234.26 g/mol
- CAS Number : 1696503-92-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may inhibit kinases that are crucial for tumor growth and metastasis.
- Cell Cycle Regulation : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly evident in studies where it affected the ERK signaling pathway, decreasing phosphorylation levels of key proteins involved in cell division and survival .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In Vitro Studies : Research demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibited significant antiproliferative effects against various cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably, certain derivatives showed IC50 values as low as 0.53 µM against HCT-116 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
These results indicate that the compound can effectively inhibit cancer cell growth through multiple mechanisms.
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- Bacterial Inhibition : Preliminary studies suggest that related compounds within the triazolo[1,5-a]pyrimidine class possess antibacterial properties against various strains of bacteria . These findings warrant further exploration into the compound's efficacy against specific pathogens.
Case Studies
- Study on Antiproliferative Effects : A study focusing on a series of triazolo[1,5-a]pyrimidine derivatives demonstrated that compound H12 not only inhibited tumor growth but also induced apoptosis in MGC-803 cells by regulating proteins associated with the cell cycle .
- Mechanistic Insights : Another research article delved into the mechanism by which these compounds affect the ERK signaling pathway, emphasizing their role in downregulating critical survival signals in cancer cells .
Q & A
Q. What are the most effective synthetic routes for 7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like hydrazine derivatives or multi-component reactions. For example:
-
Cyclization approach : Reacting 5-methyl-1,2,4-triazole-3-carboxylic acid hydrazide with tert-butyl-substituted pyrimidine precursors in solvents like ethanol or DMF under reflux conditions .
-
Multi-component reactions : A one-pot strategy using aldehydes, amines, and ketones in the presence of catalysts like APTS (3-Aminopropyltriethoxysilane) to assemble the triazolo-pyrimidine core .
-
Post-functionalization : Hydrolysis of ester derivatives (e.g., ethyl 5-methyl-triazolo-pyrimidine-7-carboxylate) to the carboxylic acid using NaOH/HCl under controlled pH .
- Key Data :
| Reaction Type | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | DMF | None | 65–75 | |
| One-pot | Ethanol | APTS | 80–85 |
Q. How does the tert-butyl group influence the compound’s stability and reactivity?
- Methodological Answer : The bulky tert-butyl group enhances steric hindrance, stabilizing the compound against nucleophilic attack and oxidation. This can be validated via:
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
- Kinetic Studies : Compare reaction rates of tert-butyl-substituted vs. non-substituted analogs in nucleophilic substitution reactions .
- X-ray Crystallography : Analyze bond angles and steric crowding around the tert-butyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for triazolo-pyrimidine derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity data often arise from assay conditions or impurity profiles. Mitigation strategies include:
-
Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds.
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HPLC-Purity Checks : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
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Dose-Response Curves : Perform IC50 determinations in triplicate to confirm activity trends .
- Case Study :
A 2023 study found that residual DMF in samples artificially inflated cytotoxicity by 20–30%. Rigorous solvent removal (lyophilization) resolved this .
- Case Study :
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
-
Molecular Dynamics (MD) : Simulate binding to target enzymes (e.g., dihydrofolate reductase) to optimize substituent positions .
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ADMET Prediction : Use tools like SwissADME to predict solubility, CYP450 interactions, and blood-brain barrier penetration.
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QSAR Models : Correlate logP values (measured via shake-flask method) with observed bioactivity .
- Example :
A 2024 study modified the carboxylic acid group to amides, improving logP from -1.2 to 0.8 and oral bioavailability in murine models .
- Example :
Q. What spectroscopic techniques are critical for characterizing structural isomers of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR distinguishes regiochemistry (e.g., triazole vs. pyrimidine ring substitution). Key shifts:
- Carboxylic proton: δ 12.5–13.0 ppm (DMSO-d6).
- tert-Butyl CH3: δ 1.3–1.5 ppm .
- HRMS : Confirm molecular formula (C₁₃H₁₆N₄O₂) with <2 ppm error.
- IR Spectroscopy : Carboxylic acid C=O stretch at 1680–1700 cm⁻¹ .
Q. How do reaction conditions impact the regioselectivity of substituents on the triazolo-pyrimidine core?
- Methodological Answer : Regioselectivity is controlled by:
-
Temperature : Higher temps (>100°C) favor thermodynamically stable 5-substituted products.
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Catalysts : Pd/C or CuI promotes coupling at the 7-position .
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Solvent Polarity : Polar aprotic solvents (DMF) stabilize intermediates for 2-substitution .
- Data Table :
| Substituent Position | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Carboxylic acid | DMF | None | 70 |
| 7-tert-Butyl | Toluene | Pd/C | 65 |
Research Design & Data Analysis
Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition potential?
- Methodological Answer :
- Positive Controls : Use known inhibitors (e.g., methotrexate for dihydrofolate reductase).
- Negative Controls : Incubate enzyme with DMSO (vehicle) to exclude solvent effects.
- Blind Assays : Mask compound identity during plate reading to avoid bias .
Q. How to address low yields in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
